
Methylbis(hydroxymethyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(hydroxymethyl)phosphine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylbis(hydroxymethyl)phosphine can be synthesized through the reaction of tris(hydroxymethyl)phosphine with formaldehyde under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the thermal rearrangement of tris(hydroxymethyl)phosphine in the presence of solvents like dimethyl sulfoxide or acetic acid . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methylbis(hydroxymethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Methylbis(hydroxymethyl)phosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: this compound is used in the production of flame retardants and as a stabilizer in polymer chemistry
Mécanisme D'action
The mechanism of action of methylbis(hydroxymethyl)phosphine involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydroxymethyl groups can undergo further chemical modifications, allowing it to act as a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Tris(hydroxymethyl)phosphine: Similar in structure but with three hydroxymethyl groups.
Bis(hydroxymethyl)methylphosphine oxide: An oxidized form of methylbis(hydroxymethyl)phosphine.
Tris(hydroxypropyl)phosphine: Contains three hydroxypropyl groups instead of hydroxymethyl groups.
Uniqueness: this compound is unique due to its specific combination of a methyl group and two hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
5958-52-1 |
|---|---|
Formule moléculaire |
C3H9O2P |
Poids moléculaire |
108.08 g/mol |
Nom IUPAC |
[hydroxymethyl(methyl)phosphanyl]methanol |
InChI |
InChI=1S/C3H9O2P/c1-6(2-4)3-5/h4-5H,2-3H2,1H3 |
Clé InChI |
WFFKVKZKYNJGCV-UHFFFAOYSA-N |
SMILES canonique |
CP(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


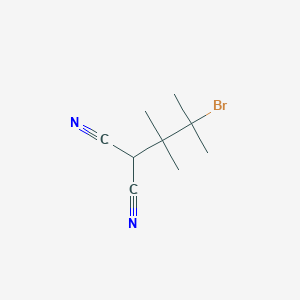
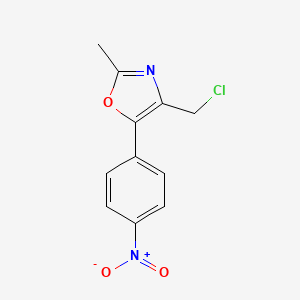
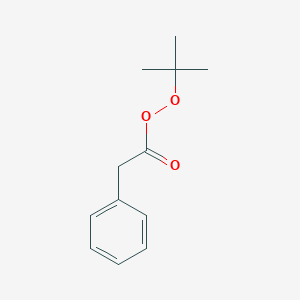
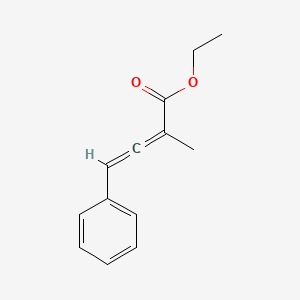
phosphaniumolate](/img/structure/B14736337.png)
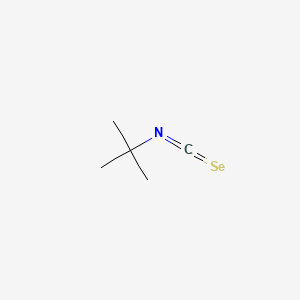
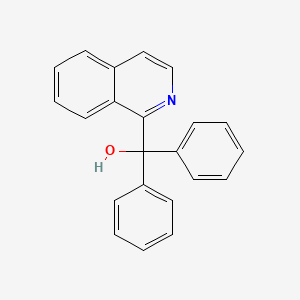
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
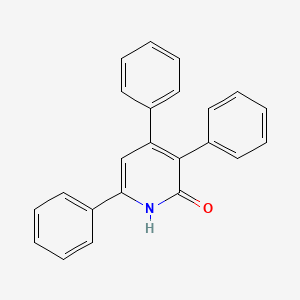

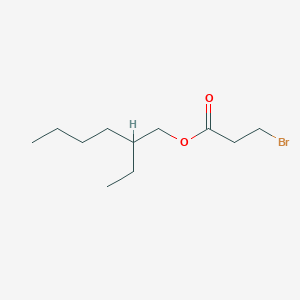
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
